N-[(1-ethyl-5-fluoro-3-methyl-1H-pyrazol-4-yl)methyl]-4-methyl-1-(propan-2-yl)-1H-pyrazol-3-amine
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Overview
Description
N-[(1-ethyl-5-fluoro-3-methyl-1H-pyrazol-4-yl)methyl]-4-methyl-1-(propan-2-yl)-1H-pyrazol-3-amine is a synthetic compound that belongs to the class of pyrazole derivatives Pyrazole derivatives are known for their diverse pharmacological activities and are widely used in medicinal chemistry
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of N-[(1-ethyl-5-fluoro-3-methyl-1H-pyrazol-4-yl)methyl]-4-methyl-1-(propan-2-yl)-1H-pyrazol-3-amine typically involves the following steps:
Formation of the Pyrazole Ring: The initial step involves the formation of the pyrazole ring through the reaction of hydrazine with a β-diketone or an α,β-unsaturated carbonyl compound.
Substitution Reactions: The pyrazole ring is then subjected to various substitution reactions to introduce the desired functional groups
Coupling Reactions: The final step involves coupling the substituted pyrazole ring with another pyrazole derivative to form the target compound. This can be achieved using coupling agents such as EDCI or DCC under mild conditions.
Industrial Production Methods
Industrial production of this compound may involve optimizing the above synthetic routes to achieve higher yields and purity. This can include the use of continuous flow reactors, automated synthesis platforms, and advanced purification techniques such as chromatography and crystallization.
Chemical Reactions Analysis
Types of Reactions
N-[(1-ethyl-5-fluoro-3-methyl-1H-pyrazol-4-yl)methyl]-4-methyl-1-(propan-2-yl)-1H-pyrazol-3-amine undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized using oxidizing agents such as potassium permanganate or hydrogen peroxide to form corresponding oxides.
Reduction: Reduction reactions can be carried out using reducing agents like sodium borohydride or lithium aluminum hydride to form reduced derivatives.
Substitution: The compound can undergo nucleophilic or electrophilic substitution reactions to introduce different functional groups.
Common Reagents and Conditions
Oxidation: Potassium permanganate, hydrogen peroxide, acidic or basic conditions.
Reduction: Sodium borohydride, lithium aluminum hydride, anhydrous conditions.
Substitution: Halogenating agents, nucleophiles, electrophiles, solvents like dichloromethane or ethanol.
Major Products Formed
Oxidation: Formation of oxides or hydroxylated derivatives.
Reduction: Formation of reduced amines or alcohols.
Substitution: Formation of various substituted pyrazole derivatives.
Scientific Research Applications
N-[(1-ethyl-5-fluoro-3-methyl-1H-pyrazol-4-yl)methyl]-4-methyl-1-(propan-2-yl)-1H-pyrazol-3-amine has several scientific research applications:
Chemistry: Used as a building block for the synthesis of more complex molecules and as a ligand in coordination chemistry.
Biology: Investigated for its potential as an enzyme inhibitor or receptor modulator.
Medicine: Explored for its potential therapeutic effects, including anti-inflammatory, analgesic, and anticancer activities.
Industry: Utilized in the development of agrochemicals, dyes, and other industrial chemicals.
Mechanism of Action
The mechanism of action of N-[(1-ethyl-5-fluoro-3-methyl-1H-pyrazol-4-yl)methyl]-4-methyl-1-(propan-2-yl)-1H-pyrazol-3-amine involves its interaction with specific molecular targets. These targets may include enzymes, receptors, or ion channels. The compound can modulate the activity of these targets by binding to their active sites or allosteric sites, leading to changes in their function. The exact pathways involved depend on the specific application and target.
Comparison with Similar Compounds
Similar Compounds
- N-[(1-methyl-5-fluoro-3-methyl-1H-pyrazol-4-yl)methyl]-4-methyl-1-(propan-2-yl)-1H-pyrazol-3-amine
- N-[(1-ethyl-5-chloro-3-methyl-1H-pyrazol-4-yl)methyl]-4-methyl-1-(propan-2-yl)-1H-pyrazol-3-amine
- N-[(1-ethyl-5-fluoro-3-methyl-1H-pyrazol-4-yl)methyl]-4-methyl-1-(propan-2-yl)-1H-pyrazol-3-amine
Uniqueness
The uniqueness of this compound lies in its specific substitution pattern, which imparts distinct physicochemical properties and biological activities. The presence of the fluoro group, for instance, can enhance its metabolic stability and binding affinity to certain targets, making it a valuable compound for various applications.
Properties
Molecular Formula |
C14H22FN5 |
---|---|
Molecular Weight |
279.36 g/mol |
IUPAC Name |
N-[(1-ethyl-5-fluoro-3-methylpyrazol-4-yl)methyl]-4-methyl-1-propan-2-ylpyrazol-3-amine |
InChI |
InChI=1S/C14H22FN5/c1-6-19-13(15)12(11(5)17-19)7-16-14-10(4)8-20(18-14)9(2)3/h8-9H,6-7H2,1-5H3,(H,16,18) |
InChI Key |
QAORJAHYRUBHPX-UHFFFAOYSA-N |
Canonical SMILES |
CCN1C(=C(C(=N1)C)CNC2=NN(C=C2C)C(C)C)F |
Origin of Product |
United States |
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